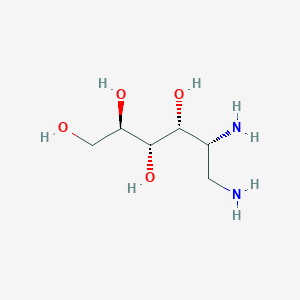

1,2-Diamino-1,2-dideoxy-D-mannitol

Description

Properties

Molecular Formula |

C6H16N2O4 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-5,6-diaminohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C6H16N2O4/c7-1-3(8)5(11)6(12)4(10)2-9/h3-6,9-12H,1-2,7-8H2/t3-,4-,5-,6-/m1/s1 |

InChI Key |

ZEAXKJFWPXPWAO-KVTDHHQDSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)N |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diamino-1,2-dideoxy-D-mannitol typically involves the selective amination of D-mannitol. One common method includes the use of protective groups to selectively protect hydroxyl groups, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts is also explored to achieve more environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions: 1,2-Diamino-1,2-dideoxy-D-mannitol undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Electrophiles like acyl chlorides or alkyl halides are used under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amino compounds.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Activity

Research indicates that derivatives of 1,2-diamino-1,2-dideoxy-D-mannitol show promising antitubercular activity. A study synthesized Schiff base derivatives from D-mannitol and evaluated their effectiveness against Mycobacterium tuberculosis. The findings suggested that these derivatives could inhibit bacterial growth at concentrations that are non-cytotoxic to host cells. Specifically, compounds derived from 1,6-dideoxy-1,6-bis-{[(E)-arylmethylidene]amino}-D-mannitol exhibited significant activity compared to first-line anti-TB drugs like ethambutol .

Potential for Drug Development

The structural similarities between carbohydrate derivatives and amino alcohols make them suitable candidates for drug development. The lipophilicity of these compounds aids in their penetration into the bacterial cell wall, enhancing their therapeutic efficacy against resistant strains of tuberculosis .

Polymer Science

Synthesis of Polyurethanes

In polymer science, this compound has been utilized as a building block for synthesizing stereoregular polyurethanes. These materials are derived from D-mannitol and exhibit unique mechanical properties suitable for various applications in biomedical engineering and material science. The synthesis involves reacting D-mannitol-derived diamines with other comonomers under optimized conditions to produce polyurethanes with tailored characteristics .

Case Studies and Experimental Findings

Case Study: Antitubercular Compounds

A detailed investigation into the synthesis and biological evaluation of 1,6-diazido-1,6-dideoxy-D-mannitol derivatives revealed that these compounds can effectively target M. tuberculosis growth. In vitro studies demonstrated that certain derivatives had minimal cytotoxicity while maintaining significant antibacterial activity. This positions them as potential candidates for further development in combating multidrug-resistant tuberculosis .

| Compound Name | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 1,6-Diazido-1,6-dideoxy-D-mannitol | Structure | Antitubercular | 3.12 |

| 1,6-Dideoxy-1,6-bis-{[(E)-2-chlorophenylmethylidene]-amino}-D-mannitol | Structure | Antitubercular | 2.5 |

Mechanism of Action

The mechanism by which 1,2-Diamino-1,2-dideoxy-D-mannitol exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Inositol-Based Analogues

- 1,2-Diamino-1,2-dideoxy-myo-inositol: Structure: A cyclitol with a six-membered ring, contrasting the linear chain of D-mannitol derivatives. Function: Acts as a ligand for metal complexes due to its rigid cyclic structure, enabling precise coordination geometry . Synthesis: Prepared via epoxide ring-opening with ammonia, differing from the reductive amination used for mannitol derivatives .

Heptitol Derivatives

- 1,2-Diamino-1,2-dideoxy-D-glycero-L-manno-heptitol: Structure: A seven-carbon sugar alcohol with amino substitutions. Synthesis: Achieved through azide reduction, a method also applicable to hexitols but requiring additional steps for heptose precursors .

Non-Sugar Vicinal Diamines

- 1,2-Diamino-1,2-diisopropylethane: Structure: A linear hydrocarbon chain with terminal amines. Applications: Used in organocatalysis for asymmetric synthesis, leveraging its chiral centers for enantioselective reactions . Enantiopurity: Synthesized via hydrolysis of diimines with >99% ee, a benchmark for comparing sugar-derived diamine purity .

Nitro and Acetamido Derivatives

Protected Derivatives

- 1,2-O-Isopropylidene-D-mannitol :

Physicochemical Properties

- Hydrogen Bonding: 1,2-Diamino-D-mannitol forms extensive hydrogen bonds (similar to 1-Deoxy-L-mannitol), enhancing crystallinity and stability .

- Solubility: Amino groups increase water solubility compared to methylated derivatives (e.g., 1,2,5,6-tetra-O-methyl-D-mannitol, logP = -2.35) .

- Thermal Stability: Linear diamines like (E)-1,2-Diamino-1,2-dicyanoethene exhibit high boiling points (~444°C), whereas sugar-derived diamines decompose at lower temperatures due to hydroxyl group presence .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,2-Diamino-1,2-dideoxy-D-mannitol, and what key intermediates are involved?

- Methodological Answer : Synthesis typically begins with D-mannitol derivatives. Guédat et al. (1994) introduced azide groups at C-1 of diacetone mannose, followed by inversion at C-4 to form (R)-1,2-dideoxy-1,2-diamino-myo-inositol, a structurally analogous compound . Monsanto Company’s method involves epoxide intermediates: 4,5-anhydro-1-azido-1-deoxy-2,3-O-isopropylidene-D-talitol reacts with fluoride ions to form 6-fluoro derivatives, with subsequent reduction steps yielding diamino structures . Key intermediates include isopropylidene-protected mannitol and azido intermediates, which are reduced (e.g., Staudinger reaction) to introduce amino groups.

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration, as seen in studies of cyclitol derivatives (e.g., 1,2-anhydro-3,4:5,6-di-O-isopropylidene-D-mannitol) .

- NMR spectroscopy : 2D techniques (COSY, NOESY) assign proton environments and confirm diastereomeric purity. For example, axial-equatorial proton coupling in isopropylidene-protected intermediates distinguishes stereoisomers .

Advanced Research Questions

Q. What strategies improve diastereoselectivity during the synthesis of this compound?

- Methodological Answer :

- Bulky reagents : Tert-butylmagnesium chloride enhances selectivity in Grignard additions to bisimines, reducing competing pathways .

- Chiral auxiliaries : Use of enantiopure protecting groups (e.g., isopropylidene) directs stereochemistry during nucleophilic substitutions .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) stabilize transition states in azide reduction, improving yields .

Q. How do conflicting reports on the reactivity of diamino-mannitol derivatives inform experimental design?

- Methodological Answer : Discrepancies in azide reduction efficiency (e.g., 30–85% yields) highlight the need for controlled screening:

- Catalyst variation : Compare Pd/C vs. Raney nickel in hydrogenation steps .

- Temperature effects : Low temperatures (0–5°C) suppress side reactions during epoxide ring-opening .

- Replication protocols : Systematically test reported conditions (e.g., Guédat et al. vs. Monsanto methods) to isolate critical variables .

Q. What advanced applications does this compound have in biomedical and catalytic research?

- Methodological Answer :

- Enzyme activation : In vitro assays show dose-dependent activation of glucocerebrosidase, a therapeutic target for Gaucher disease. Assay protocols involve recombinant enzyme incubation with varying substrate concentrations .

- Metal complexation : The compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺). Coordination studies in acetonitrile/water mixtures reveal stable complexes with catalytic activity in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.